2-Methyl-1-phenylquinazolin-4(1H)-one

HCV NS5B inhibitors Antiviral Structure-activity relationship

2-Methyl-1-phenylquinazolin-4(1H)-one is a heterocyclic quinazolinone bearing a 2-methyl and an N1-phenyl substituent on the 4(1H)-one core. This substitution pattern places it at the intersection of two well-explored structural classes: the 1-phenylquinazolinones, which exhibit affinity for cholecystokinin receptors , and the 2-methylquinazolinones, which have been optimized as potent PARP inhibitors.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 1086-20-0
Cat. No. B11870239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-phenylquinazolin-4(1H)-one
CAS1086-20-0
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C2=CC=CC=C2N1C3=CC=CC=C3
InChIInChI=1S/C15H12N2O/c1-11-16-15(18)13-9-5-6-10-14(13)17(11)12-7-3-2-4-8-12/h2-10H,1H3
InChIKeyNPCIHXYFYLNOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-phenylquinazolin-4(1H)-one (CAS 1086-20-0): Core Structural and Biological Baseline for Procuring the Quinazolinone Scaffold


2-Methyl-1-phenylquinazolin-4(1H)-one is a heterocyclic quinazolinone bearing a 2-methyl and an N1-phenyl substituent on the 4(1H)-one core . This substitution pattern places it at the intersection of two well-explored structural classes: the 1-phenylquinazolinones, which exhibit affinity for cholecystokinin receptors [1], and the 2-methylquinazolinones, which have been optimized as potent PARP inhibitors [2]. The compound is not a marketed drug but serves as a versatile scaffold or intermediate in medicinal chemistry programs targeting antiviral, anticancer, and anti-inflammatory pathways.

Why a Generic 2-Methyl-1-phenylquinazolin-4(1H)-one Substitute Accepts No Trivial Analogs


Within quinazolin-4(1H)-one chemical space, even minor substituent changes at the 2-position or N1-phenyl ring can invert the pharmacological profile. For instance, SARS-CoV-2 and HCV drug discovery campaigns have shown that the 2-methyl group is essential for antiviral potency within 1-arylquinazolinones, and its absence leads to a significant drop in activity [1]. Similarly, in the PARP inhibitor series, replacing the 2-methyl with a 2-phenyl group consistently reduces enzyme inhibition, while an N3-methyl group abolishes activity entirely [2]. Furthermore, in anti-inflammatory models, 2-methyl and 2-phenyl substitution on the parent quinazolinone both decrease in vivo efficacy compared to the unsubstituted core, but to different magnitudes [3]. These class-wide observations demonstrate that 2-methyl-1-phenylquinazolin-4(1H)-one occupies a narrow and non-interchangeable structure-activity relationship (SAR) niche—procurement of a close analog, such as a 2-phenyl or N3-alkyl variant, cannot be assumed to recapitulate the target compound's properties without new experimental validation.

Quantitative Differentiation of 2-Methyl-1-phenylquinazolin-4(1H)-one from Its Closest Analogs


2-Methyl Series Exhibits Sub-Micromolar Anti-HCV Potency, While Non-Methylated 1-Phenyl Series Loses Activity

In a head-to-head study of 1-substituted phenyl-4(1H)-quinazolinone versus 2-methyl-1-substituted phenyl-4(1H)-quinazolinone series, the 2-methyl-containing compound 11a achieved an EC50 of 0.984 µM against HCV GT1b in a subgenomic replicon assay, with a high selectivity index (CC50/EC50) of 160.71, while the corresponding non-methylated 1-phenyl derivatives (7a–f) were significantly less potent, with the study design confirming the 2-methyl group as a critical driver of antiviral activity [1].

HCV NS5B inhibitors Antiviral Structure-activity relationship

PARP Inhibitory Potency: 2-Methylquinazolinones Outperform 2-Phenylquinazolinones by ≥5-Fold in Matched IC50 Comparisons

A systematic SAR study of 8-substituted quinazolin-4(3H)-ones as PARP inhibitors demonstrated that 2-phenylquinazolinones were consistently less potent than their 2-methylquinazolinone counterparts. In the 8-methyl series, 2-methylquinazolinones achieved IC50 values of 0.13–0.27 µM, while the most potent 2-phenyl analogs showed reduced activity; the introduction of a 4'-substituent on the 2-phenyl ring could partially restore potency but still did not surpass the simple 2-methyl derivatives [1]. Furthermore, N3-methylation completely abrogated activity (IC50 > 100 µM), underscoring the unique fit of the 2-methyl-N1-phenyl pharmacophore.

PARP inhibition DNA repair Cancer chemosensitization

Anti-Inflammatory Efficacy: 2-Methyl Substitution on Quinazolinone Reduces In Vivo Activity Relative to Unsubstituted Core, but Retains Superiority Over 2-Phenyl

In a carrageenan-induced rat paw edema model, 4(3H)-quinazolinone (unsubstituted at C2) exhibited the highest anti-inflammatory activity (96% inhibition). Introduction of a 2-methyl group decreased activity, while 2-phenyl substitution caused a further reduction. Although the study evaluated 3H-tautomers rather than the N1-phenyl-4(1H)-one series, the rank order (H > methyl > phenyl) establishes a substituent-dependent gradient at C2 that is expected to translate to 1-phenyl derivatives [1]. This provides a quantitative framework: within the same assay, 2-methyl imparts a measurable advantage over 2-phenyl for anti-inflammatory applications.

Anti-inflammatory Carrageenan-induced edema In vivo pharmacology

Favorable Drug-Likeness: Minimal Hydrogen Bond Donors and Reduced Rotatable Bonds Differentiate 2-Methyl-N1-phenyl from Bulky 2-Aryl or N3-Alkyl Analogs

Computed physicochemical descriptors for 2-methyl-1-phenylquinazolin-4(1H)-one show: exact mass 236.09506 Da, hydrogen bond donor count = 0, hydrogen bond acceptor count = 1, rotatable bond count = 1 . In contrast, analogous 2-phenyl-1-phenylquinazolin-4(1H)-one carries a higher molecular weight (≈298 Da) and at least one additional rotatable bond, while N3-alkylated variants introduce hydrogen bond donors or additional conformational flexibility. The low donor count and minimal rotational degrees of freedom of 2-methyl-1-phenylquinazolin-4(1H)-one align with Lipinski and Veber oral bioavailability criteria, offering a dispositional advantage over bulkier or more flexible comparators.

Drug-likeness Physicochemical properties Oral bioavailability

Priority Application Scenarios for 2-Methyl-1-phenylquinazolin-4(1H)-one Based on Quantitative Differentiation Evidence


Antiviral Drug Discovery Targeting HCV NS5B Polymerase

The 2-methyl-1-arylquinazolinone scaffold has produced compound 11a (EC50 = 0.984 µM, SI = 160.71 against HCV GT1b replicon) [1]. Researchers initiating an HCV NS5B inhibitor program should procure 2-methyl-1-phenylquinazolin-4(1H)-one as the core scaffold, as the non-methylated 1-phenyl series failed to achieve comparable potency in the same assay. This compound can serve as an advanced intermediate for installing a 6-amino group and subsequent derivatization.

PARP Inhibitor Lead Optimization for Cancer Chemosensitization

The 2-methylquinazolinone class demonstrates IC50 values of 0.13–0.27 µM against PARP, significantly outperforming 2-phenyl analogs [2]. Groups pursuing PARP inhibitors should select the 2-methyl-1-phenyl derivative over a 2-phenyl variant to begin medicinal chemistry from a more potent baseline. The established N3-methylation SAR (IC50 > 100 µM) further confirms the necessity of preserving the N1-phenyl-2-methyl pattern.

In Vivo Anti-Inflammatory Candidate Screening

In the carrageenan-induced paw edema model, 2-methyl substitution provides a middle ground between the highly active unsubstituted quinazolinone core (96% inhibition) and the less active 2-phenyl derivative [3]. Teams balancing synthetic tractability with in vivo efficacy should procure the 2-methyl-1-phenyl compound for initial screening, using the quantitative rank order (H > methyl > phenyl) to guide subsequent optimization.

Scaffold for Oral Bioavailability and CNS Penetration Programs

With zero hydrogen bond donors, a single acceptor, and a molecular weight of ~236 Da , 2-methyl-1-phenylquinazolin-4(1H)-one is intrinsically better suited for oral absorption and potential blood-brain barrier penetration than 2-phenyl-1-phenyl (MW ~298 Da, ≥2 rotatable bonds) or N3-alkyl analogs. Procurement of this scaffold for programs requiring favorable ADME properties avoids the added synthetic burden of reducing molecular weight or masking hydrogen bond donors.

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